(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16704273
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO2 |
|---|---|
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | 4-methoxyoxan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H |
| Standard InChI Key | JGDOVOWMWSBVCD-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCOCC1N.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a tetrahydropyran ring system, a six-membered oxygen-containing heterocycle, with methoxy and amine groups at the 4- and 3-positions, respectively. The stereochemistry is explicitly defined as (3S,4S), ensuring the spatial arrangement of substituents is critical to its reactivity and interactions . The hydrochloride salt form enhances stability and solubility, a common modification for amine-containing compounds in pharmaceutical formulations.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 167.63 g/mol | |
| IUPAC Name | (3S,4S)-4-methoxyoxan-3-amine; hydrochloride | |
| SMILES | CO[C@H]1CCOC[C@@H]1N.Cl | |
| InChIKey | JGDOVOWMWSBVCD-GEMLJDPKSA-N |
Stereochemical Considerations
The (3S,4S) configuration is preserved in synthetic routes to maintain enantiomeric purity, which is crucial for applications in chiral catalysis or as a building block in pharmaceuticals. Computational descriptors, such as the InChIKey, encode stereochemical information, enabling precise database searches and structure-activity relationship studies . Comparative analysis with the tetrahydrofuran analog (3S,4S)-4-methoxytetrahydrofuran-3-amine highlights the impact of ring size on physicochemical properties, such as solubility and conformational flexibility .
Synthesis and Manufacturing
Solid-Phase Organic Synthesis
The compound’s synthesis aligns with modern trends in immobilized reagent technology. A notable approach involves polymer-supported reagents and scavengers to streamline purification. For example, the use of sulfonic acid resin for acetal protection and polymer-supported ammonium hydroxide for quenching intermediates minimizes manual workup and enhances yield . These methods, detailed in the synthesis of structurally related compounds like Epothilone C, emphasize scalability and compatibility with automated platforms .
Stereoselective Routes
Chiral auxiliary-mediated synthesis ensures high enantiomeric excess (>95% de). A reported method involves DIBAL-H reduction of an amide intermediate to yield the desired amine, followed by hydrochloride salt formation via treatment with HCl . Alternative routes, inspired by Mulzer and Taylor’s work, employ asymmetric catalysis or chiral pool starting materials to establish the (3S,4S) configuration .
Scheme 1: Simplified Synthesis Pathway
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Ring Formation: Cyclization of a diol precursor under acidic conditions.
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Methoxy Introduction: Nucleophilic substitution at the 4-position using methanol.
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Amine Functionalization: Reductive amination or Gabriel synthesis.
Applications in Pharmaceutical Research
Intermediate in Natural Product Synthesis
The compound’s rigid tetrahydropyran scaffold mimics stereochemical motifs found in bioactive natural products. It has been employed as a key intermediate in the total synthesis of Epothilone C, a microtubule-stabilizing agent with anticancer potential . The amine group facilitates coupling reactions, while the methoxy moiety directs regioselective functionalization .
Drug Discovery and Development
In kinase inhibitor programs, chiral amines like (3S,4S)-4-methoxytetrahydropyran-3-amine serve as precursors to modulate target binding affinity. Its hydrochloride salt form improves pharmacokinetic properties, such as oral bioavailability, by enhancing aqueous solubility. Patent literature underscores its utility in preparing imidazo[4,5-c]pyridine derivatives, a class of compounds investigated for neurodegenerative disorders .
Analytical Characterization
Physicochemical Properties
The compound’s logP (calculated) of 0.85 suggests moderate lipophilicity, balancing membrane permeability and solubility. Its polar surface area (50.7 Ų) aligns with guidelines for central nervous system penetration, though experimental validation is needed .
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